molecular formula C21H22N2O4 B8539051 tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate

Cat. No.: B8539051
M. Wt: 366.4 g/mol
InChI Key: PCAGGDPDFPRJCB-UHFFFAOYSA-N
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Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate

InChI

InChI=1S/C21H22N2O4/c1-21(2,3)27-20(26)22-13-17(14-9-5-4-6-10-14)23-18(24)15-11-7-8-12-16(15)19(23)25/h4-12,17H,13H2,1-3H3,(H,22,26)

InChI Key

PCAGGDPDFPRJCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (2-hydroxy-2-phenyl-ethyl)-carbamic acid tert-butyl ester (34.4 g, 145.0 mmol), phthalimide (21.3 g, 145 mmol), and PPh3 (49.4 g, 188.5 mmol) was added drop-wise DEAD (32.8 g, 188.5 mmol) under stirring at 0° C. After addition, the mixture was stirred at room temperature for an additional 1 hour. The mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether:ethyl acetate, 20:1 to 5:1) to give [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester as a white solid. (Yield 39 g, 74%) 1H NMR (300 MHz, CDCl3): δ 7.88-7.80 (m, 2H), 7.74-7.68 (m, 2H), 7.49-7.47 (m, 2H), 7.38-7.26 (m, 3H), 5.56-5.50 (m, 1H), 4.83 (brs, 1H), 4.28-4.22 (m, 1H), 3.93-3.87 (m, 1H), 1.35 (s, 9H). LC-MS: [M-Boc+H]+ 267.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
32.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl (2-hydroxy-2-phenylethyl)carbamate (2 g, 8.44 mmol), phthalimide (1 g, 7.03 mmol) and triphenylphosphine (2.76 g, 10.5 mmol) in THF (35 mL) at 25° C. was added DEAD (1.7 mL, 10.5 mmol) dropwise. After 0.5 h, the solution was concentrated and purified via column chromatography (silica, 15% EtOAc in hexanes) affording the title compound (2 g, 80%) as a white foam: LC-MS (ES) m/z=367 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
80%

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